3-(3,4-Dichlorobenzenesulfonamido)benzoic acid is a synthetic compound belonging to the class of sulfonamides. This class of organic compounds is characterized by the presence of a sulfonamide functional group (-S(=O)2-NH-) linking a sulfonyl group (-SO2-) to an amine group (-NH2) []. While structurally similar to sulfa drugs, the research on this compound focuses on its potent and selective inhibition of cytosolic phospholipase A2 alpha (cPLA2α) []. It's important to note that this document will not discuss any drug-related information, including dosage, side effects, or administration routes.
Although the provided abstracts don't provide a full molecular structure analysis, they offer key insights. Compound 38, a closely related analogue to 3-(3,4-Dichlorobenzenesulfonamido)benzoic acid, exhibits a specific binding mode termed "Inward" with the AKR1C3 enzyme []. In this mode, the tetrahydroquinoline moiety of compound 38 interacts favorably with the enzyme's SP1 pocket []. Understanding these structural interactions is crucial for explaining the compound's inhibitory activity and selectivity.
3-(3,4-Dichlorobenzenesulfonamido)benzoic acid acts as a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α) []. cPLA2α is a key enzyme in the arachidonic acid cascade, responsible for releasing arachidonic acid from membrane phospholipids. This release is the initial step in the production of pro-inflammatory mediators like prostaglandins and leukotrienes []. By inhibiting cPLA2α, compounds like efipladib disrupt this cascade, ultimately leading to reduced inflammation. The inhibitory potency and selectivity of these compounds have been demonstrated in various in vitro enzyme assays, cell-based assays, and whole blood assays using both rat and human models [].
The primary application of 3-(3,4-Dichlorobenzenesulfonamido)benzoic acid and its analogues, as highlighted in the provided research, is the development of potent and selective inhibitors for enzymes like cPLA2α and AKR1C3 [, ]. These enzymes play significant roles in inflammatory processes and hormone-dependent cancers, respectively.
Inhibition of cPLA2α: By inhibiting cPLA2α, compounds like efipladib (compound 111) have shown efficacy in reducing inflammation in various in vivo models []. This finding suggests their potential as therapeutic agents for inflammatory diseases.
Inhibition of AKR1C3: Compound 38, a close analogue, exhibits high selectivity for AKR1C3 over its closely related isoform AKR1C2 []. This selectivity is crucial for minimizing potential side effects. AKR1C3 is a promising target for treating castration-resistant prostate cancer (CRPC) []. Inhibiting this enzyme could offer a novel therapeutic strategy for this specific type of cancer.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2